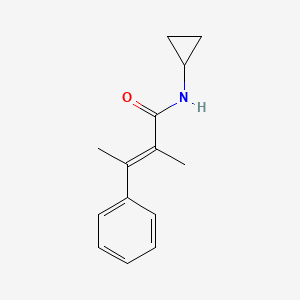
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a butenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- typically involves the following steps:
Formation of the Butenamide Backbone: This can be achieved through the reaction of an appropriate amine with a butenoic acid derivative under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenamide, N-phenyl-: Similar structure but lacks the cyclopropyl and methyl groups.
3-Methyl-N-phenyl-2-butenamide: Similar but with different substituents on the butenamide backbone.
Uniqueness
2-Butenamide, N-cyclopropyl-2-methyl-3-phenyl-, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56604-88-7 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(E)-N-cyclopropyl-2-methyl-3-phenylbut-2-enamide |
InChI |
InChI=1S/C14H17NO/c1-10(12-6-4-3-5-7-12)11(2)14(16)15-13-8-9-13/h3-7,13H,8-9H2,1-2H3,(H,15,16)/b11-10+ |
Clave InChI |
VETRAJBMFDGTPT-ZHACJKMWSA-N |
SMILES isomérico |
C/C(=C(/C)\C(=O)NC1CC1)/C2=CC=CC=C2 |
SMILES canónico |
CC(=C(C)C(=O)NC1CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















